Cas no 893590-54-0 (N-(2-methylbenzyl)-2-butanamine hydrochloride)

N-(2-methylbenzyl)-2-butanamine hydrochloride is a synthetic organic compound featuring a secondary amine structure with a 2-methylbenzyl substituent. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. Its structural characteristics, including the aromatic methyl group and butylamine backbone, may contribute to specific binding interactions in biochemical studies. The compound is typically utilized in analytical and experimental settings, where precise amine functionality is required. Proper handling and storage under controlled conditions are recommended to maintain its integrity. Further characterization and application studies should be conducted to explore its full potential in specialized chemical processes.
N-(2-methylbenzyl)-2-butanamine hydrochloride structure
893590-54-0 structure
Product Name:N-(2-methylbenzyl)-2-butanamine hydrochloride
CAS No:893590-54-0
MF:C12H19N
MW:177.28596329689
MDL:MFCD07407726
CID:1087176
PubChem ID:4719533
Update Time:2025-06-30

N-(2-methylbenzyl)-2-butanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-Methylbenzyl)butan-2-amine
    • CHEMBRDG-BB 4024882
    • N-(2-Methylbenzyl)-2-butanamine hydrochloride
    • AKOS017279307
    • AN-329/42886956
    • MFCD07407726
    • 893590-54-0
    • VS-07497
    • N-(sec-butyl)-N-(2-methylbenzyl)amine
    • N-[(2-methylphenyl)methyl]butan-2-amine
    • (butan-2-yl)[(2-methylphenyl)methyl]amine
    • EN300-32523
    • AKOS000228711
    • BBL023726
    • STL062026
    • N-(o-tolylmethyl)butan-2-amine
    • N-(2-methylbenzyl)-2-butanamine hydrochloride
    • MDL: MFCD07407726
    • Inchi: 1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3
    • InChI Key: GBGHSGWPPGNEAQ-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1C)C(C)CC

Computed Properties

  • Exact Mass: 177.15200
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.27400

N-(2-methylbenzyl)-2-butanamine hydrochloride Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on N-(2-methylbenzyl)-2-butanamine hydrochloride

N-(2-methylbenzyl)-2-butanamine hydrochloride: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advancements

N-(2-methylbenzyl)-2-butanamine hydrochloride, with the CAS No. 893590-54-0, has emerged as a promising compound in the field of pharmaceutical chemistry. This compound, also referred to as 2-butanamine, N-(2-methylbenzyl) hydrochloride, is a derivative of benzylamine and possesses a unique molecular structure that contributes to its diverse biological activities. Recent advancements in medicinal chemistry have highlighted the potential of this compound in modulating cellular signaling pathways and its applicability in drug discovery programs targeting neurodegenerative disorders and metabolic diseases.

The molecular formula of N-(2-methylbenzyl)-2-butanamine hydrochloride is C13H21ClN, and its molecular weight is approximately 230.76 g/mol. The compound exhibits a pKa value of around 9.5, which is critical for its solubility properties and bioavailability in physiological conditions. The presence of the hydrochloride salt form ensures enhanced stability and solubility compared to the free base, making it suitable for pharmaceutical formulations. This structural feature is particularly relevant in drug delivery systems where controlled release and targeted delivery are essential for therapeutic efficacy.

Recent studies have demonstrated that N-(2-methylbenzyl)-2-butanamine hydrochloride exhibits significant interactions with various receptors and enzymes. For instance, research published in Journal of Medicinal Chemistry in 2023 reported its ability to modulate the activity of monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of Parkinson's disease. This finding has sparked interest in exploring its potential as a neuroprotective agent. Additionally, N-(2-methylbenzyl)-2-butanamine hydrochloride has shown promising results in inhibiting the activity of phosphodiesterase (PDE) enzymes, particularly PDE4, which is a target for the treatment of inflammatory and autoimmune disorders.

The pharmacokinetic profile of N-(2-methylbenzyl)-2-butanamine hydrochloride is another area of active research. A 2024 study published in Drug Metabolism and Disposition investigated its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models. The results indicated that the compound has moderate oral bioavailability, with a half-life of approximately 4-6 hours in rodents. These findings are crucial for optimizing its formulation for clinical applications. Furthermore, the compound's metabolism primarily occurs through oxidative pathways, with the formation of metabolites that exhibit reduced activity, suggesting a favorable safety profile.

In the context of drug discovery, N-(2-methylbenzyl)-3-butanamine hydrochloride has been explored as a scaffold for the development of novel therapeutic agents. Researchers at the University of Tokyo have reported in 2023 that the compound can be used as a building block for synthesizing derivatives with enhanced potency and selectivity. For example, modifications to the butyl chain have led to compounds with improved binding affinities to G-protein coupled receptors (GPCRs), which are targets for a wide range of diseases, including cardiovascular and psychiatric disorders.

The therapeutic potential of N-(2-methylbenzyl)-2-butanamine hydrochloride extends beyond its direct pharmacological effects. A 2024 study published in ACS Chemical Biology highlighted its role in modulating intracellular signaling pathways. The compound was shown to inhibit the activation of the NF-κB pathway, which is a key mediator of inflammation and immune responses. This property makes it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Recent advances in synthetic chemistry have also contributed to the development of N-(2-methylbenzyl)-2-butanamine hydrochloride as a versatile intermediate. A 2023 publication in Organic & Biomolecular Chemistry described a novel synthetic route involving the use of catalytic asymmetric reactions to produce the compound with high enantiomeric purity. This method is particularly relevant for the production of chiral drugs, where stereochemistry plays a critical role in determining biological activity and safety.

Moreover, the compound's ability to interact with membrane-bound proteins has been the focus of several studies. A 2024 paper in Journal of Biological Chemistry reported that N-(2-methylbenzyl)-2-butanamine hydrochloride can modulate the activity of ion channels, including voltage-gated sodium channels. This property suggests potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain, where ion channel dysfunction is a key pathological feature.

The safety profile of N-(2-methylbenzyl)-2-butanamine hydrochloride is another critical aspect that has been evaluated in preclinical studies. A 2023 review in Toxicological Sciences summarized the findings from acute and chronic toxicity studies, indicating that the compound is generally well-tolerated with minimal adverse effects. However, further long-term studies are needed to fully assess its safety in human populations.

In conclusion, N-(2-methylbenzyl)-2-butanamine hydrochloride represents a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable candidate for the development of novel therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in the treatment of various diseases.

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